Superior User-Reported Efficacy Rating for Nausea/Vomiting vs. Ondansetron and Promethazine
In a large, aggregated analysis of user-reported outcomes on Drugs.com, Trimethobenzamide demonstrates a higher average patient rating and a greater proportion of positive effect reports compared to the commonly used 5-HT3 antagonist ondansetron and the phenothiazine promethazine. This suggests a favorable real-world efficacy and tolerability profile for this specific agent [1].
| Evidence Dimension | Patient-Reported Efficacy and Tolerability Rating |
|---|---|
| Target Compound Data | Average rating of 8.9/10; 86% positive effect |
| Comparator Or Baseline | Ondansetron: Average rating 7.8/10; 72% positive effect. Promethazine: Average rating 7.2/10; 65% positive effect |
| Quantified Difference | Rating: +1.1 vs. ondansetron, +1.7 vs. promethazine. Positive Effect: +14% vs. ondansetron, +21% vs. promethazine |
| Conditions | Aggregated user reviews on Drugs.com; trimethobenzamide (n=14), ondansetron (n=504), promethazine (n=400) |
Why This Matters
This quantifiable advantage in patient-perceived effectiveness can be a deciding factor when selecting an antiemetic for clinical studies or formulary inclusion, particularly where patient compliance and subjective symptom relief are primary endpoints.
- [1] Drugs.com. Trimethobenzamide Alternatives Compared. Accessed 2026. View Source
